Levetiracetam Impurity B chemical structure and properties
Levetiracetam Impurity B chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Levetiracetam Impurity B, a known process-related impurity in the synthesis of the anti-epileptic drug Levetiracetam. This document details its chemical structure, physicochemical properties, and analytical methodologies for its identification and quantification.
Chemical Structure and Identity
Levetiracetam Impurity B, chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, is a critical impurity to monitor during the manufacturing of Levetiracetam to ensure the final drug product's purity and safety.[1][2] Its structure features a pyrrolidinone ring attached to a butenamide moiety with a Z-configuration at the double bond.
| Identifier | Value |
| Chemical Name | (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide[1][2] |
| Synonyms | Levetiracetam Crotonamide (USP), Dehydro Levetiracetam[2][3][4] |
| CAS Number | 358629-47-7[1][3] |
| Molecular Formula | C₈H₁₂N₂O₂[1][3] |
| Molecular Weight | 168.19 g/mol [1][3] |
Physicochemical Properties
The physicochemical properties of Levetiracetam Impurity B are essential for developing analytical methods and understanding its behavior. While some experimental data is available, other properties are based on predictions.
| Property | Value | Source |
| Appearance | Off-White to Pale Beige Solid[3] | Experimental |
| Boiling Point | 443.0 ± 28.0 °C | Predicted[3] |
| Density | 1.222 ± 0.06 g/cm³ | Predicted[3] |
| pKa | 16.35 ± 0.50 | Predicted[3] |
| Solubility | Soluble in Methanol and DMSO; Slightly soluble in Chloroform.[1][3] | Experimental |
| Storage | 2-8 °C, in an amber vial under an inert atmosphere.[1][3] | Recommendation |
Formation Pathway
Analytical Methodologies
The quantification of Levetiracetam Impurity B is crucial for the quality control of Levetiracetam. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common analytical technique employed for this purpose.[5][6]
Experimental Protocol: RP-HPLC Analysis of Levetiracetam and its Impurities
This protocol is a composite based on established methods for the analysis of Levetiracetam and its related substances.[6]
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatograph with UV detector |
| Column | Inertsil ODS-3V, 150 x 4.6 mm, 3µm (or equivalent C18 column) |
| Mobile Phase A | pH 5.50 Phosphate Buffer : Acetonitrile (950:50 v/v) |
| Mobile Phase B | Acetonitrile : Water (90:10 v/v) |
| Gradient | A gradient program may be used for optimal separation |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Sample Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm |
| Diluent | Mobile Phase A |
Preparation of Solutions:
-
Buffer Preparation (Mobile Phase A): Dissolve 2.7 g of Potassium dihydrogen orthophosphate in 1000 mL of water. Adjust the pH to 5.5 with a 2% aqueous potassium hydroxide (B78521) solution. Mix 950 mL of this buffer with 50 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Levetiracetam Impurity B reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Levetiracetam drug substance or product in the diluent to a suitable concentration.
Experimental Workflow
The following diagram illustrates the typical workflow for the analysis of Levetiracetam Impurity B in a pharmaceutical sample.
Conclusion
Thorough characterization and control of impurities are paramount in pharmaceutical manufacturing. This guide provides essential technical information on Levetiracetam Impurity B for researchers and professionals in the field of drug development and quality control. The provided data and protocols serve as a valuable resource for ensuring the safety and efficacy of Levetiracetam drug products.
References
- 1. allmpus.com [allmpus.com]
- 2. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]
- 3. LevetiracetaM IMpurity B CAS#: 358629-47-7 [m.chemicalbook.com]
- 4. vivanls.com [vivanls.com]
- 5. Levetiracetam Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. jpionline.org [jpionline.org]
